molecular formula C11H7NO3 B1585080 N-(Propargyloxy)phthalimide CAS No. 4616-63-1

N-(Propargyloxy)phthalimide

Cat. No. B1585080
CAS RN: 4616-63-1
M. Wt: 201.18 g/mol
InChI Key: HBGZBVPXPDNXOV-UHFFFAOYSA-N
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Description

“N-(Propargyloxy)phthalimide” is a chemical compound with the molecular formula C11H7NO3 . It is a solid substance at 20°C and should be stored under inert gas . It is sensitive to moisture .


Molecular Structure Analysis

The molecular weight of “N-(Propargyloxy)phthalimide” is 201.18 g/mol . The IUPAC name for this compound is 2-prop-2-ynoxyisoindole-1,3-dione .


Physical And Chemical Properties Analysis

“N-(Propargyloxy)phthalimide” is a white to orange to green powder or crystal . It has a melting point of 138.0 to 142.0 °C . The compound is moisture-sensitive .

Scientific Research Applications

Polymerization Potential

N-(Propargyloxy)phthalimide has been studied for its polymerization potential. The synthesis and characterization of poly [N-(propargyloxy)phthalimide] were explored using various transition metal catalysts, demonstrating its utility in polymer chemistry. This research found that palladium-based catalysts were more effective than other metal-based catalysts, though polymer yields were relatively low (Gal Yeong-Soon et al., 1992) (Gal Yeong-Soon et al., 1992).

Application in Organic Synthesis

A novel decarboxylative alkynylation method using N-(acetoxy)phthalimides of α-amino acids with terminal alkynes was developed. This process, involving photoredox and copper catalysis, provides an efficient synthesis strategy for diverse molecules containing amino acid fragments (Hao Zhang et al., 2017) (Hao Zhang et al., 2017).

Chemical Modification Applications

N-(Propargyloxy)phthalimide is involved in chemical modification techniques. For example, the radical amination of C(sp3)-H bonds using N-hydroxyphthalimide and dialkyl azodicarboxylate represents a method for directly converting C-H bonds to C-N bonds. This process is significant for the functionalization of benzylic, propargylic, and aliphatic C-H bonds and is useful in the construction of nitrogen-substituted natural products and pharmaceuticals (Yuuki Amaoka et al., 2012) (Yuuki Amaoka et al., 2012).

Catalysis Research

The compound has been utilized in catalysis research, such as in the synthesis of N-(trifluoromethylthio)phthalimide. This reagent is used for trifluoromethylthiolation, reacting with boronic acids and alkynes under copper catalysis. Its utility in organic synthesis and potential applications in pharmaceutical and agrochemical research are notable (Roman Pluta et al., 2014) (Roman Pluta et al., 2014).

Safety And Hazards

“N-(Propargyloxy)phthalimide” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .

properties

IUPAC Name

2-prop-2-ynoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGZBVPXPDNXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196745
Record name N-(Prop-2-ynyloxy)phthalimide
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Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Propargyloxy)phthalimide

CAS RN

4616-63-1
Record name 2-(2-Propyn-1-yloxy)-1H-isoindole-1,3(2H)-dione
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Record name N-(Prop-2-ynyloxy)phthalimide
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Record name 4616-63-1
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Record name N-(Prop-2-ynyloxy)phthalimide
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Record name N-(prop-2-ynyloxy)phthalimide
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Synthesis routes and methods I

Procedure details

A stirred solution of 163.1 grams (1.00 mole) of N-hydroxyphthalimide, 448.0 grams (3.74 moles) of 2-propynyl bromide, 72.0 grams (0.52 mole) of potassium carbonate and 60.0 grams (0.82 mole) of dimethylformamide was heated under reflux for 16 hours. The reaction mixture containing a hardened solid was cooled. The solid was broken up by the addition of ethanol and stirring. The solid was collected by filtration and washed with additional ethanol, then with water until the washings were free of bromide ion when tested with silver ion. The solid was dried in a vacuum desiccator then recrystallized from hot ethanol to give 127.3 grams of N-2-propynoxyphthalimide; mp 146°-148.5°.
Quantity
163.1 g
Type
reactant
Reaction Step One
Quantity
448 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of N-hydroxyphthalimide (50.5 g) and propargyl bromide (37.0 g) in DMF (250 ml) at 0° C. was added drop-wise triethylamine (50 ml). The cooling bath was removed and the reaction mixture was stirred at room temperature for 4 hours. The mixture was poured into water containing some ice and the precipitated material was isolated by filtration. The crude product was recrystallised from ethanol and gave 2-prop-2-ynyloxy-isoindole-1,3-dione (47.5 g). Step 2: The above obtained phthalimide intermediate (1 mmol) was mixed with p-tolyl isocyanate (2.8 mmol), triethylamine (0.05 mmol) and 1-nitrobutane (1.44 mmol) in toluene (3 ml). The reaction mixture was stirred at room temperature for 48 hours, filtrated and subjected to column chromatography on silica, affording 2-(3-propyl-isoxazol-5-ylmethoxy)-isoindole-1,3-dione. Step 3: The above cycloaddition product was dissolved in methanol+dichloromethane and hydrazine monohydrate (1 eq.) was added. The reaction mixture was stirred at room temperature for 20 hours and placed at 5° C. for 3 hours. The solid material was removed by filtration and the filtrate was evaporated under reduced pressure and gave the title compound. 13C-NMR (DMSO-d6) δ 169.0, 163.2, 103.0, 67.4, 27.2, 21.0, 13.5.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Yeong-Soon, J Bal - Bulletin of the Korean Chemical …, 1992 - pdf.lookchemmall.com
This article deals with the synthesis and characterization of poly [N-(propargyloxy) phthalimidelIpoly (POP)]. The polymerization of POPI was carried out by various transition metal …
Number of citations: 2 pdf.lookchemmall.com
T Steiner - Acta Crystallographica Section C: Crystal Structure …, 1995 - scripts.iucr.org
The structure of the title compound, N-(2-propynyloxy)-phthalimide, CllH7NO3, consists of~--H... O== C hydro, gen-bonded dimers having C... O separations of 3.28 A. The molecular …
Number of citations: 5 scripts.iucr.org
PR Young - 1981 - ntrs.nasa.gov
Imide model compounds containing propargyl and nadic groups were studied to obtain a fundamental understanding of the reaction of these groups attached to imide oligomers. The …
Number of citations: 1 ntrs.nasa.gov
R Duval, S Kolb, E Braud, D Genest… - Journal of Combinatorial …, 2009 - academia.edu
The recent copper (I)-catalyzed version of the (3+ 2) cycloaddition between terminal alkynes and organic azides (“click” reaction), has emerged as a powerful tool for the chemoselective …
Number of citations: 77 www.academia.edu
H Tan, X Li, M Shi, J Wang, Z Yang, M Zhao - DNA repair, 2023 - Elsevier
The apurinic/apyrimidinic (AP) sites are frequent DNA lesions in genomic DNA (gDNA). Here we report a facile approach for rapid quantification of the AP sites in gDNA with high …
Number of citations: 1 www.sciencedirect.com
YS Gal, WC Lee, SK Choi, YC Kim, B Jung - European polymer journal, 1996 - Elsevier
A novel highly conjugated polymer with two cyclic recurring units per monomeric unit was prepared from tripropargylamine using various transition metal catalysts. PdCl 2 , PtCl 2 , and …
Number of citations: 10 www.sciencedirect.com
H Ali, JE van Lier - Tetrahedron, 1994 - Elsevier
The palladium(II)-catalysed carbon-carbon-coupling reaction (Heck reaction) between a variety of metalated β-monohalosubstituted porphyrins (2-bromotetraphenylporphyrin, 2-bromo-…
Number of citations: 64 www.sciencedirect.com
T Steiner - Advances in Molecular Structure Research, 1998 - books.google.com
… This is easiest illustrated in an example: Figure 2 shows the crystal structure of N-propargyloxy-phthalimide [30] together with the IR absorption spectrum of the crystalline compound. In …
Number of citations: 8 books.google.com
S Desgranges, CC Ruddle, LP Burke, TM McFadden… - Rsc Advances, 2012 - pubs.rsc.org
The first hybrid molecule of a β-lactam antibiotic and a host defence peptide and a method for the preparation of this type of molecule are reported. Conjugation of an antimicrobial …
Number of citations: 33 pubs.rsc.org
T Yamada, K Park, Y Monguchi, Y Sawama, H Sajiki - RSC advances, 2015 - pubs.rsc.org
The mild and efficient deuteration of terminal alkynes (mono-substituted alkynes) proceeded in the presence of a basic anion exchange resin, WA30, which is a polystyrene polymer …
Number of citations: 20 pubs.rsc.org

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